molecular formula C10H6N2 B1321890 Isoquinoline-7-carbonitrile CAS No. 223671-92-9

Isoquinoline-7-carbonitrile

Cat. No.: B1321890
CAS No.: 223671-92-9
M. Wt: 154.17 g/mol
InChI Key: JGMSGABJHLXRRW-UHFFFAOYSA-N
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Description

Isoquinoline-7-carbonitrile is a heterocyclic aromatic organic compound with the molecular formula C10H6N2. It is a derivative of isoquinoline, featuring a nitrile group (-CN) at the 7th position of the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoquinoline-7-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be employed to produce isoquinoline derivatives, including this compound . Another method involves the use of metal catalysts or catalyst-free processes in water, which are more environmentally friendly .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Isoquinoline-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of isoquinoline-7-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, isoquinoline derivatives can inhibit enzymes or receptors involved in disease processes. The nitrile group in this compound can form interactions with active sites of enzymes, leading to inhibition of their activity. This mechanism is crucial in its anticancer and antimicrobial effects .

Comparison with Similar Compounds

Isoquinoline-7-carbonitrile can be compared with other isoquinoline derivatives, such as:

    Isoquinoline: The parent compound without the nitrile group.

    Isoquinoline-7-carboxylic acid: The oxidized form of this compound.

    Isoquinoline-7-amine: The reduced form of this compound.

Uniqueness: this compound is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and biological activity compared to other isoquinoline derivatives .

Properties

IUPAC Name

isoquinoline-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMSGABJHLXRRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90608054
Record name Isoquinoline-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223671-92-9
Record name 7-Isoquinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223671-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoquinoline-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 7-bromoisoquinoline (1.80 g, 8.65 mmol) and cuprous cyanide (1.16 g, 12.97 mmol) in N-methyl pyrrolidinone (17 mL) was heated to 200° C. for 2 h. The reaction mixture was cooled to room temperature and partitioned between ethyl acetate and water. The aqueous phase was back-extracted with additional ethyl acetate and the combined organic layers were washed with saturated sodium chloride, dried (sodium sulfate), filtered, and concentrated under reduced pressure to yield 7-cyano-isoquinoline (770 mg): 1H NMR (300 MHz, CDCl3) δ 9.35 (s, 1H), 8.70 (d, J=5 Hz, 1H), 8.40 (s, 1H), 7.95 (d, J=8 .Hz, 1H), 7.84 (d, J=8 Hz, 1H), 7.73 (d, J=5 Hz, 1H); ESI MS m/z 155 [M+H]+.
Quantity
1.8 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the synthetic routes to obtain isoquinoline-7-carbonitrile derivatives?

A1: A convenient approach to synthesizing 6-amino-3,4-dihydro-2H-pyrimido[2,1-a]isoquinoline-7-carbonitriles involves a Cu(I)-catalyzed reaction. This method utilizes 2-(o-bromophenyl)-tetrahydropyrimidines as starting materials, reacting them with malononitrile in the presence of a copper catalyst [].

Q2: Can you elaborate on the structural characteristics of a specific this compound derivative?

A2: Research has elucidated the crystal structure of 4,4′-diselanediylbis(8-(hexyloxy)-3,6-dimethyl-1-(piperidin-1-yl)this compound). This compound crystallizes in the triclinic system, belonging to the space group P1¯ (no. 2). Its unit cell dimensions are: a = 10.4701(7) Å, b = 10.6331(7) Å, c = 20.4665(14) Å, with angles α = 92.079(2)°, β = 97.937(2)°, and γ = 95.848(2)°. The unit cell volume (V) is 2242.0(3) Å3, and it contains two molecules (Z = 2) [].

Q3: Are there any other noteworthy structural features of this compound?

A3: The crystal structure analysis of 4,4′-diselanediylbis(8-(hexyloxy)-3,6-dimethyl-1-(piperidin-1-yl)this compound) reveals a molecular formula of C46H60N6O2Se2. The structural analysis was performed at a temperature (T) of 293(2) K, and the reliability factors for the structure refinement are Rgt(F) = 0.0487 and wRref(F2) = 0.1183 [].

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